molecular formula C11H17NO B13330217 (3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL

(3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL

Cat. No.: B13330217
M. Wt: 179.26 g/mol
InChI Key: ISJZHUASRJCGKQ-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL (CAS#:156406-42-7) is a chiral amino alcohol building block of significant value in medicinal chemistry and pharmaceutical research. With the molecular formula C11H17NO and a molecular weight of 179.26 g/mol, this compound features a stereospecific (S)-configured amino group attached to a 2,6-dimethylphenyl ring, a structural motif known to confer specific binding properties in bioactive molecules . Its primary research application lies in its role as a key synthetic intermediate for the development of novel active pharmaceutical ingredients (APIs). Structurally similar amino phenylpropanol derivatives are frequently employed in synthesizing reverse transcriptase inhibitors, such as the HIV drug Rilpivirine, highlighting its potential in antiviral drug discovery . Furthermore, the chiral amino alcohol functional group is a privileged scaffold in asymmetric synthesis and in the development of ligands for catalysis, such as the N-salicylidene-derived ligands used in the enantioseparation of amino acids and other chiral compounds . Researchers will find this high-purity compound essential for constructing complex molecular architectures, studying structure-activity relationships (SAR), and exploring new mechanisms of action in drug discovery programs. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(3S)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-4-3-5-9(2)11(8)10(12)6-7-13/h3-5,10,13H,6-7,12H2,1-2H3/t10-/m0/s1

InChI Key

ISJZHUASRJCGKQ-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@H](CCO)N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(CCO)N

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis generally begins with commercially available aromatic precursors such as 2,6-dimethylphenyl derivatives . A common precursor is 2,6-dimethylphenylacetaldehyde , which provides the aromatic framework necessary for subsequent functionalization. The choice of starting material is critical for stereoselectivity and yield optimization.

Formation of the Chiral Amino Alcohol Core

The core structure, (3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-ol, can be assembled via stereoselective reductive amination . This involves:

  • Step A: Condensation of the aldehyde with a chiral amine or amino precursor
    The aldehyde reacts with a chiral amine or amino acid derivative to form an imine or iminium ion intermediate.

  • Step B: Asymmetric reduction
    Catalytic hydrogenation using chiral catalysts such as ruthenium-BINAP complexes or Noyori-type catalysts ensures high enantiomeric excess (ee). This step is crucial for establishing the (3S) stereochemistry.

Reductive Amination Method

Reaction Step Conditions Reagents Notes
Aldehyde + Chiral Amine 0–25°C Chiral amine (e.g., (S)-phenylethylamine) Forms imine/iminium intermediate
Reductive Hydrogenation 25–50°C Hydrogen gas, chiral catalyst (e.g., Ru-BINAP) Yields (3S)-enantiomer with high ee

In-depth research indicates that asymmetric hydrogenation of α,β-unsaturated intermediates or ketones derived from the aldehyde can also be employed to improve stereoselectivity, especially when starting from racemic mixtures.

Alternative Route: Enzymatic Resolution

Enzymatic resolution using amino acid ester hydrolases or lipases can selectively hydrolyze the undesired enantiomer, enriching the (3S) isomer. This method offers high enantioselectivity and mild reaction conditions, suitable for pharmaceutical-grade production.

Specific Synthesis Pathway

Stepwise Synthesis Outline

Reaction Conditions Summary

Parameter Typical Range Purpose
Temperature 0–50°C Maintain stereoselectivity
Pressure 30–50 atm H₂ Drive reduction
Solvent Ethanol, methanol Solubility and reaction kinetics
Catalyst Ru-BINAP, Noyori’s catalyst Stereoselective reduction

Notes on Enantioselectivity and Purity

Achieving high stereochemical purity is essential for biological activity. Techniques such as chiral HPLC , optical rotation measurements , and X-ray crystallography are employed for stereochemical verification. Recrystallization from suitable solvents (e.g., ethanol/water mixtures) further enhances purity.

Industrial Considerations

  • Flow Chemistry : Continuous flow reactors improve reaction control, scalability, and safety, especially for hydrogenation steps.
  • Catalyst Recycling : Catalysts like Ru-BINAP can be recovered and reused, reducing costs.
  • Purification : Chromatography is often replaced with crystallization or distillation for large-scale production.

Summary of Preparation Methods

Methodology Advantages Challenges
Asymmetric Hydrogenation High enantiomeric purity, scalable Catalyst cost, reaction control
Enzymatic Resolution Mild conditions, high selectivity Limited throughput, enzyme stability
Chiral Pool Synthesis Cost-effective, high stereocontrol Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

  • (3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol is used as a chiral building block in organic synthesis . The chiral center in the molecule makes it valuable in applications requiring high stereochemical purity.
  • It has been studied for its potential role in enzyme inhibition . The compound can bind to the active site of an enzyme, preventing substrate binding and catalytic activity.
  • It is being investigated for its potential as a pharmaceutical intermediate .
  • It's also used in the synthesis of fine chemicals and specialty materials .
  • The compound can be used to synthesize aryloxyaminopropanol derivatives to investigate structure–activity relationships .

Chemical Reactions

(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol can undergo several types of chemical reactions:

  • Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide. The major product of this reaction is 3-(2,6-dimethylphenyl)-2-propanone.
  • Reduction: The compound can be further reduced to form secondary amines.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives using alkyl halides in the presence of a base.

Case Studies

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can participate in metabolic pathways, influencing the synthesis or degradation of other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanolamines

3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
  • Structure : Differs in the substitution pattern (2,3-dimethylphenyl vs. 2,6-dimethylphenyl).
  • Application : Used as a pharmaceutical intermediate, similar to the target compound.
  • Molecular Weight : 179.26 g/mol (identical to the 2,6-dimethyl analog, implying similar physicochemical properties) .
(3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL
  • Structure : Features a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring.
  • Molecular Weight : 244.13 g/mol (higher due to bromine substitution).

Agrochemical Derivatives with 2,6-Dimethylphenyl Groups

Several pesticides utilize 2,6-dimethylphenyl moieties but differ in functional groups and applications:

Compound Name Functional Groups Application Reference
Metalaxyl-M Methoxyacetyl-D-alanine derivative Fungicide
Benalaxyl Phenylacetyl-DL-alanine derivative Oomycete control
Dimethachlor Chloroacetamide with methoxyethyl Herbicide

Key Differences :

  • Backbone Complexity: The target compound’s amino alcohol structure contrasts with the acetylated alanine or chloroacetamide backbones in agrochemicals.

Fragrance-Related Analogs

2,2-Dimethyl-3-(3-tolyl)propan-1-ol
  • Structure: Contains a 3-methylphenyl (3-tolyl) group and additional methyl groups on the propanol backbone.
  • Application : Regulated by IFRA for use in fragrances, with safety limits established across 12 product categories .

Table 1: Comparative Analysis of Key Compounds

Parameter (3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL 2,3-Dimethylphenyl Analog 2-Bromo-4-methylphenyl Analog Metalaxyl-M 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
Core Structure Amino alcohol Amino alcohol Brominated amino alcohol Acetylated alanine Tolyl-propanol
Substituents 2,6-dimethylphenyl 2,3-dimethylphenyl 2-bromo-4-methylphenyl Methoxyacetyl 3-tolyl, 2,2-dimethyl
Molecular Weight 179.26 g/mol 179.26 g/mol 244.13 g/mol ~279.3 g/mol ~178.3 g/mol
Application Pharmaceutical intermediate Pharmaceutical intermediate Undisclosed Fungicide Fragrance ingredient
Regulatory Status Not specified Not specified Not specified EPA-regulated IFRA-regulated

Biological Activity

(3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL is an amino alcohol with significant potential in pharmaceutical applications due to its unique structure and biological activity. This article delves into its biological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H17NO and a molecular weight of approximately 179.26 g/mol. It features a chiral center, which contributes to its stereochemical properties, influencing its interactions with biological targets.

Structural Features

  • Amino Group (-NH2) : Engages in nucleophilic reactions.
  • Hydroxyl Group (-OH) : Participates in dehydration and esterification reactions.
  • 2,6-Dimethylphenyl Group : Enhances hydrophobic interactions with biological molecules.

Research indicates that this compound interacts with various biological macromolecules, potentially modulating enzymatic activities or receptor functions. Its biological activity can be attributed to:

  • Binding Affinities : Studies show it may bind to specific receptors or enzymes involved in metabolic pathways, influencing cellular signaling processes.
  • Inhibition of Enzymatic Activity : The compound has been demonstrated to inhibit certain enzymes at high concentrations, suggesting a potential role as a therapeutic agent .

Research Findings

Recent studies have focused on the compound's pharmacological potential and its role in various biological assays:

  • Inhibition Studies : At concentrations around 50 μM, this compound exhibited significant inhibition of specific enzyme activities, confirming its potential as an inhibitor in metabolic pathways .
  • Cellular Assays : The compound was tested in cellular models for its ability to modulate signaling pathways. Results indicated that it could downregulate the expression of key activators involved in pathogenic processes.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
(3R)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OLC12H17NOEnantiomer with opposite stereochemistry
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OLC12H16FNOContains a fluorinated aromatic ring
(3S)-3-Amino-3-(2,4-dimethylphenyl)propan-1-OLC12H17NODifferent substitution pattern on the aromatic ring

Applications in Pharmaceuticals

This compound serves as a valuable building block in the synthesis of therapeutic agents targeting various diseases. Its ability to modulate biological pathways makes it a candidate for further exploration in drug development.

Case Studies

Several case studies have highlighted its effectiveness:

  • Antioxidant Activity : In vitro studies demonstrated antioxidant properties that could be beneficial in treating oxidative stress-related conditions .
  • Neurological Applications : The compound's interactions with neurotransmitter systems suggest potential applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL, and how can reaction conditions be optimized for higher enantiomeric purity?

  • Methodological Answer :

  • Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution to enhance stereoselectivity.
  • Optimization Parameters : Adjust solvent polarity (e.g., THF vs. methanol), temperature (low temps favor kinetic control), and catalyst loading.
  • Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide column or NMR with chiral solvating agents .
  • Yield Improvement : Employ reductive amination of ketone intermediates with sodium cyanoborohydride in acidic conditions to stabilize the amino alcohol product .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the aromatic substitution pattern (2,6-dimethylphenyl) and hydroxyl/amine proton coupling.
  • X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction, critical for confirming the (3S) configuration .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C11_{11}H17_{17}NO) and rule out impurities .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

  • Methodological Answer :

  • Molecular Docking : Use software like Discovery Studio or AutoDock Vina to simulate interactions with biological targets (e.g., GPCRs or enzymes). Prioritize binding affinity (ΔG), hydrogen bonding, and steric complementarity .
  • ADMET Prediction : Evaluate pharmacokinetic properties (absorption, metabolic stability) via tools like SwissADME. Focus on logP (optimal range: 1-3) and polar surface area (<60 Ų) for blood-brain barrier penetration .
  • Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC50_{50}) to refine models .

Q. What experimental strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Reproducibility Protocols : Standardize assay conditions (pH, temperature, cell lines) across labs. Use reference compounds (e.g., positive/negative controls) to calibrate results .
  • Impurity Profiling : Analyze byproducts (e.g., diastereomers or oxidation products) via LC-MS. Even 5% impurities can skew bioactivity data .
  • Stereochemical Analysis : Confirm enantiopurity of derivatives using circular dichroism (CD) or vibrational circular dichroism (VCD) to rule out activity differences due to unintended stereoisomers .

Q. How does the 2,6-dimethylphenyl substituent influence the physicochemical properties and reactivity of this compound compared to analogs with other substituents?

  • Methodological Answer :

  • Steric Effects : The 2,6-dimethyl groups create a bulky aromatic ring, reducing rotational freedom and increasing rigidity. Compare with 3,4-dimethyl or 4-fluoro analogs (e.g., from PubChem data) using DFT calculations to quantify steric hindrance .
  • Solubility Studies : Measure logD (octanol/water distribution coefficient) at physiological pH. The methyl groups may lower solubility compared to polar substituents (e.g., -OH or -F) .
  • Reactivity Trends : Test nucleophilic substitution or oxidation rates under controlled conditions to assess electronic effects of substituents .

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